molecular formula C24H23FN2O7 B12349022 [(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12349022
M. Wt: 470.4 g/mol
InChI Key: XFIAZPCJOCWSGF-PDKZGUECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C30H23FN2O9. This compound is known for its unique structural features, including a benzoyloxy group, a dioxo-diazinan ring, and a fluoro-methyloxolan moiety. It is primarily used in the synthesis of antiviral drugs and other pharmaceutical applications .

Preparation Methods

The synthesis of [(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like benzoyl chloride and fluorinating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with viral enzymes. The compound inhibits the replication of viral RNA by targeting the viral polymerase enzyme, thereby preventing the virus from multiplying . This action is crucial in its effectiveness as an antiviral agent.

Comparison with Similar Compounds

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23FN2O7

Molecular Weight

470.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H23FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-11,17,19,22H,12-14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1

InChI Key

XFIAZPCJOCWSGF-PDKZGUECSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F

Canonical SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.